molecular formula C14H16N2 B13938851 5-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indole

5-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indole

Cat. No.: B13938851
M. Wt: 212.29 g/mol
InChI Key: QUXCNCHEBJYMND-UHFFFAOYSA-N
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Description

5-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indole is a complex organic compound that features both an indole and a pyridine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and stringent quality control measures to ensure consistency and safety. The exact methods can vary, but they generally include steps such as purification, crystallization, and solvent recovery to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

5-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indole involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity or receptor binding, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4,5,6-Tetrahydro-2-pyridinyl)-1H-indole
  • 5-(3,4,5,6-Tetrahydro-6-methyl-2-pyridinyl)-1H-indole
  • 5-(3,4,5,6-Tetrahydro-4-methyl-2-pyridinyl)-1H-indole

Uniqueness

What sets 5-(3,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)-1H-indole apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

5-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)-1H-indole

InChI

InChI=1S/C14H16N2/c1-10-2-4-14(16-9-10)11-3-5-13-12(8-11)6-7-15-13/h3,5-8,10,15H,2,4,9H2,1H3

InChI Key

QUXCNCHEBJYMND-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NC1)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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